Dual Bromine Functionality: Orthogonal Reactivity Differentiation from Mono-Brominated Analogs
1-Bromo-3-(bromomethyl)-2,4-difluorobenzene possesses two distinct electrophilic sites: an aromatic bromine at position 1 and a benzylic bromomethyl group at position 3. This dual functionality enables orthogonal reaction sequences that cannot be executed with mono-brominated analogs such as 2,4-difluorobenzyl bromide (CAS 23915-07-3) or 1-bromo-2,4-difluoro-3-methylbenzene (CAS 221220-97-9). The aromatic bromine participates in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the benzylic bromine undergoes nucleophilic substitution (SN2) with amines, alkoxides, or thiolates . In contrast, 2,4-difluorobenzyl bromide contains only a benzylic bromine (molecular weight 207.02 g/mol, C7H5BrF2), providing only one reactive handle and requiring additional synthetic steps to introduce aromatic functionalization capability [1]. Similarly, 1-bromo-2,4-difluoro-3-methylbenzene (molecular weight 207.02 g/mol) contains an aromatic bromine but lacks the reactive benzylic position, as it bears a methyl group at the 3-position instead of bromomethyl .
| Evidence Dimension | Number of reactive electrophilic sites |
|---|---|
| Target Compound Data | 2 reactive sites (aromatic Br at C1, benzylic CH2Br at C3); molecular weight 285.91 g/mol |
| Comparator Or Baseline | 2,4-Difluorobenzyl bromide: 1 reactive site (benzylic CH2Br only); MW 207.02 g/mol. 1-Bromo-2,4-difluoro-3-methylbenzene: 1 reactive site (aromatic Br only); MW 207.02 g/mol |
| Quantified Difference | +1 additional reactive site relative to comparators; ~38% higher molecular weight reflecting additional bromine atom |
| Conditions | Structural comparison based on molecular formula and substituent analysis |
Why This Matters
Dual electrophilic architecture enables single-building-block access to complex molecular frameworks without intermediate deprotection or activation steps, reducing synthetic step count and overall route complexity.
- [1] PubChem. 2,4-Difluorobenzyl bromide | C7H5BrF2 | CID 156513. National Center for Biotechnology Information. View Source
